2-[(Trifluoromethyl)sulfanyl]-1-(trimethylsilyl)-1H-pyrrole
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Overview
Description
1H-Pyrrole, 2-[(trifluoromethyl)thio]-1-(trimethylsilyl)- is a fluorinated pyrrole derivative. Pyrroles are a class of heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyrroles, including 1H-Pyrrole, 2-[(trifluoromethyl)thio]-1-(trimethylsilyl)-, typically involves electrophilic fluorination and trifluoromethylation methods. One common approach is the direct fluorination of the pyrrole ring using elemental fluorine or xenon difluoride under controlled conditions . Another method involves the use of trifluoromethylating agents to introduce the trifluoromethyl group into the pyrrole ring .
Industrial Production Methods: Industrial production of fluorinated pyrroles often employs scalable synthetic routes that ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 2-[(trifluoromethyl)thio]-1-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives .
Scientific Research Applications
1H-Pyrrole, 2-[(trifluoromethyl)thio]-1-(trimethylsilyl)- has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-[(trifluoromethyl)thio]-1-(trimethylsilyl)- involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The trimethylsilyl group can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
2-Fluoropyrrole: Another fluorinated pyrrole with similar properties but different reactivity and applications.
Chlorfenapyr: A fluorinated pyrrole derivative used as a broad-spectrum insecticide.
Uniqueness: 1H-Pyrrole, 2-[(trifluoromethyl)thio]-1-(trimethylsilyl)- is unique due to the presence of both trifluoromethyl and trimethylsilyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .
Properties
CAS No. |
62737-86-4 |
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Molecular Formula |
C8H12F3NSSi |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
trimethyl-[2-(trifluoromethylsulfanyl)pyrrol-1-yl]silane |
InChI |
InChI=1S/C8H12F3NSSi/c1-14(2,3)12-6-4-5-7(12)13-8(9,10)11/h4-6H,1-3H3 |
InChI Key |
XTZRSRLLAMFAIO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C=CC=C1SC(F)(F)F |
Origin of Product |
United States |
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